molecular formula C9H9NS B1373393 4-(Aminomethyl)benzo[b]thiophene CAS No. 864264-04-0

4-(Aminomethyl)benzo[b]thiophene

Cat. No. B1373393
M. Wt: 163.24 g/mol
InChI Key: TZFMFHJVMMZUJF-UHFFFAOYSA-N
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Description

“4-(Aminomethyl)benzo[b]thiophene” is a compound that belongs to the class of organic compounds known as benzo[b]thiophenes . Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .


Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives has been a topic of interest in synthetic organic chemistry . Various methods have been developed, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, an aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been reported . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .


Molecular Structure Analysis

The molecular structure of “4-(Aminomethyl)benzo[b]thiophene” can be analyzed using various techniques such as FTIR, 1H and 13C NMR measurements, high-resolution mass spectrometry (HRMS) analysis, photoabsorption and fluorescence spectroscopy, cyclic voltammetry (CV), and density functional theory (DFT) calculations . Moreover, a single-crystal X-ray structural analysis can be performed .


Chemical Reactions Analysis

The chemical reactions involving “4-(Aminomethyl)benzo[b]thiophene” can be complex and varied. For example, an electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxide was reported, using graphite felt (GF) electrodes under 5.0 mA constant current electrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Aminomethyl)benzo[b]thiophene” can be determined by various techniques such as FTIR, 1H and 13C NMR measurements, high-resolution mass spectrometry (HRMS) analysis, photoabsorption and fluorescence spectroscopy, cyclic voltammetry (CV), and density functional theory (DFT) calculations .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are considered potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • For example, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • The synthesis of these compounds involves various condensation reactions .
  • Organic Semiconductors

    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • They are utilized in the fabrication of organic light-emitting diodes (OLEDs) .
    • The synthesis of these compounds involves various condensation reactions .
  • Organic Field-Effect Transistors (OFETs)

    • Thiophene derivatives are used in the development of OFETs .
    • The synthesis of these compounds involves various condensation reactions .
  • Corrosion Inhibitors

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • The synthesis of these compounds involves various condensation reactions .
  • Pharmaceutical Sciences

    • Multisubstituted benzothiophenes such as sertaconazole, raloxifene, and DNTT have served in a broad range of research fields including pharmaceutical sciences .
    • The synthesis of these compounds involves transition-metal catalyzed reactions .
  • Materials Chemistry

    • Various benzo[b]thiophenes compounds have been employed as organic photoelectric materials .
    • Benzo[b]thiophenes have also been used as building blocks or intermediates for the synthesis of pharmaceutically important molecules .

Future Directions

The future directions in the research of “4-(Aminomethyl)benzo[b]thiophene” could involve further exploration of its synthesis methods, understanding its mechanism of action, and studying its potential applications in various fields such as medicinal chemistry, material science, and organic optoelectronic devices .

properties

IUPAC Name

1-benzothiophen-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFMFHJVMMZUJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CSC2=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694356
Record name 1-(1-Benzothiophen-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)benzo[b]thiophene

CAS RN

864264-04-0
Record name Benzo[b]thiophene-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864264-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Benzothiophen-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add lithium aluminum hydride (1M solution in THF, 7.5 mL) to benzo[b]thiophene-4-carbonitrile (prepared as described in WO 0168653) (0.6 g, 3.8 mmol) at 0° C. in THF (38 mL). After 17 h at ambient temperature, cool to 0° C. and add sequentially water (1.89 mL), 2N aqueous NaOH (1.89 mL) and water (2.69 mL). Filter the solids and evaporate the filtrate to obtain the crude amine. Purify by SCX chromatography. Rinse the column with methanol, add a solution of the crude amine in methanol, wash the column with methanol and then elute with 1N ammonia in methanol. Concentrate to give the title compound (0.57 g, 93%). GC-MS m/z: 163 (M+).
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
Name
Quantity
1.89 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.89 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.69 mL
Type
reactant
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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